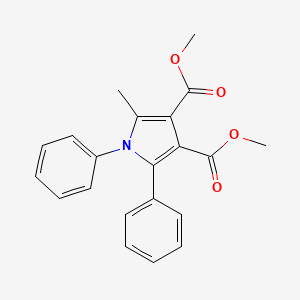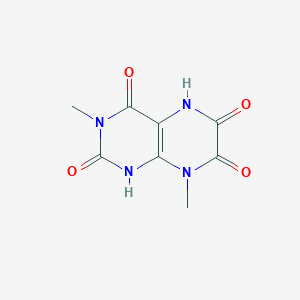
3,8-Dimethyl-1,5-dihydropteridine-2,4,6,7-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- is a heterocyclic compound with a pteridine core structure. This compound is characterized by its four ketone groups and two methyl groups, which contribute to its unique chemical properties. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4,5-triaminopyrimidine with diethyl oxalate, followed by oxidation to introduce the ketone functionalities. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pteridine derivatives with additional ketone or carboxyl groups, while reduction can produce hydroxylated pteridines.
科学研究应用
2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzyme cofactors and folate metabolism.
Medicine: Investigated for potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from accessing it. This inhibition can disrupt metabolic pathways and lead to various biological effects.
相似化合物的比较
Similar Compounds
Pteridine: The parent compound of the pteridine family, lacking the ketone and methyl groups.
Folic Acid: A pteridine derivative with significant biological importance.
Methotrexate: A pteridine-based drug used in cancer therapy.
Uniqueness
2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple ketone groups and methyl substitutions differentiate it from other pteridine derivatives, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H8N4O4 |
|---|---|
分子量 |
224.17 g/mol |
IUPAC 名称 |
3,8-dimethyl-1,5-dihydropteridine-2,4,6,7-tetrone |
InChI |
InChI=1S/C8H8N4O4/c1-11-4-3(9-5(13)7(11)15)6(14)12(2)8(16)10-4/h1-2H3,(H,9,13)(H,10,16) |
InChI 键 |
FYLPUDJJGGLHDL-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C(=O)N2)C)NC(=O)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
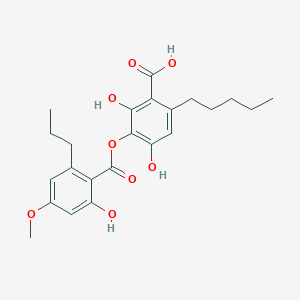
![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)

![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)


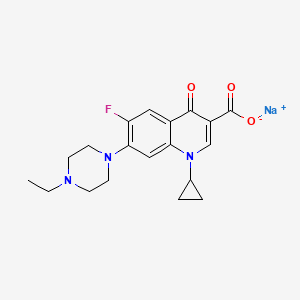
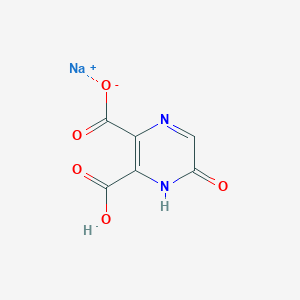
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)
